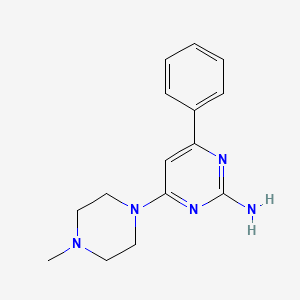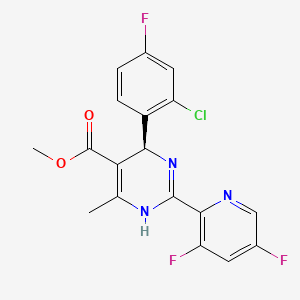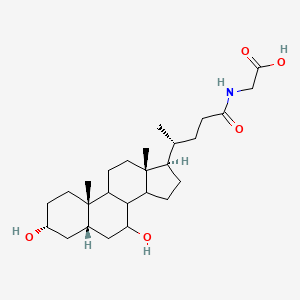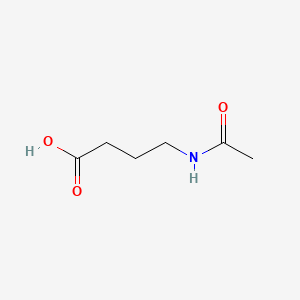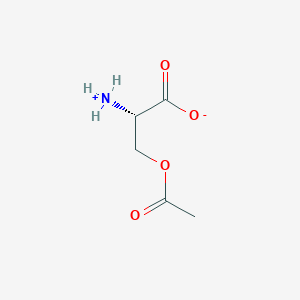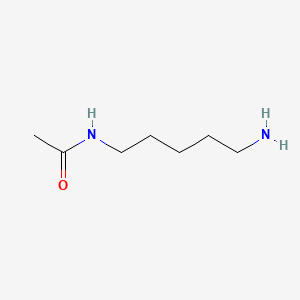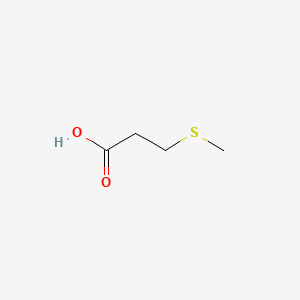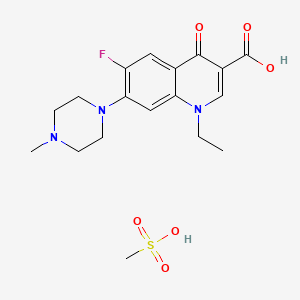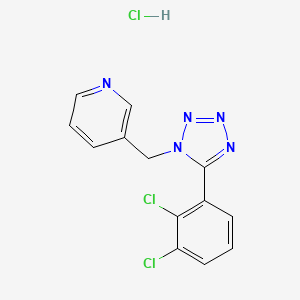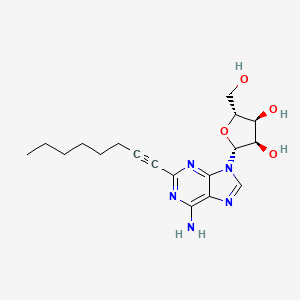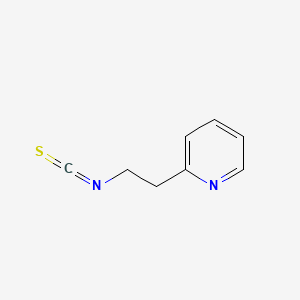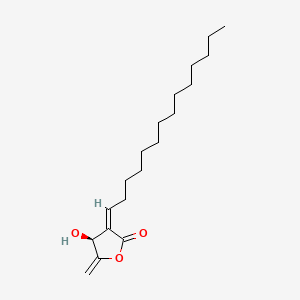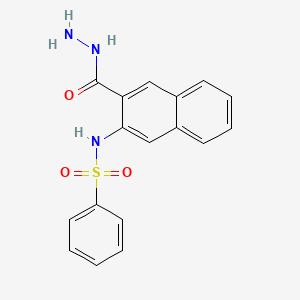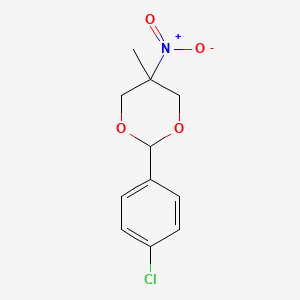
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane, 2-(p-chlorophenyl)-5-methyl-5-nitro- is a bioactive chemical.
Applications De Recherche Scientifique
Configurational Analysis
Nitro-substituted 1,3-dioxanes exhibit potential biological activity. A study by Sohár et al. (1984) synthesized these compounds and analyzed their configurations using NMR spectroscopy, focusing on their isomers and the changes in component ratios over time (Sohár et al., 1984).
Ring Transformation in Synthesis
Spinelli et al. (1992) reported a novel ring transformation technique, converting 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a new condensed ring system using dilute hydrochloric acid in dioxane. This process ascertained the molecular structure of the product via various physical methods (Spinelli et al., 1992).
Synthesis of Chloramphenicol
Hazra et al. (1997, 2010) explored the synthesis of Chloramphenicol, utilizing 4-Phenyl-5-amino-1,3-dioxane as an intermediate. Their process involved several steps, including nitration, regioselective acylative cleavage, and dichloroacetylation (Hazra et al., 1997), (Hazra et al., 2010).
Conformational Studies
Kraiz (1985) examined the conformation of 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes. The study revealed that the 1,3-dioxane ring primarily adopts a chair conformation, influenced by the nature of the substituents at the C(5) atom (Kraiz, 1985).
Photooxygenation Studies
Gollnick et al. (1993) investigated the photooxygenation of 1,1-diarylethylenes in acetonitrile. They found that the presence of electron-donating substituents in certain aryl groups led to the formation of 3,3,6,6-tetraaryl-1,2-dioxanes in high yields (Gollnick et al., 1993).
Antitumor Properties
Kon’kov et al. (1998) synthesized 1,3-dioxan- and 1,3-propane diol derivatives of alkyl nitrosourea and studied their antitumor effects. They observed a pronounced influence on a wide range of transplantable tumors, highlighting the significance of specific atom substituents in the 1,3-dioxan cycle (Kon’kov et al., 1998).
Synthesis of Amino Derivatives
Zelikman et al. (1971) developed a method for preparing amino derivatives of 1,3-dioxanes in the furan series. This technique facilitated obtaining amino compounds without destroying the furan and dioxane rings (Zelikman et al., 1971).
Propriétés
Numéro CAS |
7401-30-1 |
|---|---|
Nom du produit |
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO- |
Formule moléculaire |
C11H12ClNO4 |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C11H12ClNO4/c1-11(13(14)15)6-16-10(17-7-11)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 |
Clé InChI |
MMHGEVPLISXPCY-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1(COC(OC1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Apparence |
Solid powder |
Autres numéros CAS |
7401-30-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,3-Dioxane, 2-(p-chlorophenyl)-5-methyl-5-nitro- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-5-amine](/img/structure/B1663846.png)
